molecular formula C18H28O B8502900 6,10,14-Trimethylpentadeca-3,6,9,13-tetraen-2-one CAS No. 64762-19-2

6,10,14-Trimethylpentadeca-3,6,9,13-tetraen-2-one

Cat. No. B8502900
Key on ui cas rn: 64762-19-2
M. Wt: 260.4 g/mol
InChI Key: ROSHWBNKTPSNRZ-UHFFFAOYSA-N
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Patent
US04556742

Procedure details

4-Isopropenyl-3,7,11-trimethyl-6,10-dodecadien-1-yn-3-ol (0.260 g; 10-3 mole) is kept at the reflux temperature of tetrahydrofuran and protected from light, in the presence of silver nitrate (0.017 g; 10-4 mole) and potassium nitrate (0.101 g; 10-3 mole) in a mixture (6 cc) of tetrahydrofuran and water (2:1 by volume). After being heated under reflux for 15 hours, the reaction mixture is treated under the conditions described in Example 1. 6,10,14-Trimethyl-3,6,9,13-pentadecatetraen-2-one (0.120 g) is thus obtained, with the following characteristics:
Name
4-Isopropenyl-3,7,11-trimethyl-6,10-dodecadien-1-yn-3-ol
Quantity
0.26 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
potassium nitrate
Quantity
0.101 g
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.017 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([CH:4]([CH2:10][CH:11]=[C:12]([CH3:19])[CH2:13][CH2:14][CH:15]=[C:16]([CH3:18])[CH3:17])[C:5]([CH3:9])(O)[C:6]#[CH:7])(C)=C.O1C[CH2:23][CH2:22][CH2:21]1.[N+]([O-])([O-])=O.[K+].[OH2:30]>[N+]([O-])([O-])=O.[Ag+]>[CH3:9][C:5](=[CH:4][CH2:10][CH:11]=[C:12]([CH3:19])[CH2:13][CH2:14][CH:15]=[C:16]([CH3:17])[CH3:18])[CH2:6][CH:7]=[CH:21][C:22](=[O:30])[CH3:23] |f:2.3,5.6|

Inputs

Step One
Name
4-Isopropenyl-3,7,11-trimethyl-6,10-dodecadien-1-yn-3-ol
Quantity
0.26 g
Type
reactant
Smiles
C(=C)(C)C(C(C#C)(O)C)CC=C(CCC=C(C)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Three
Name
potassium nitrate
Quantity
0.101 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Step Four
Name
Quantity
6 mL
Type
reactant
Smiles
O1CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Six
Name
Quantity
0.017 g
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Ag+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After being heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 15 hours
Duration
15 h
ADDITION
Type
ADDITION
Details
the reaction mixture is treated under the conditions

Outcomes

Product
Name
Type
product
Smiles
CC(CC=CC(C)=O)=CCC=C(CCC=C(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.12 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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